beta-Gentiobiose

Vue d'ensemble

Description

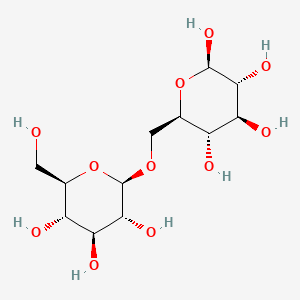

β-gentiobiose: est un disaccharide composé de deux unités de D-glucose liées par une liaison β(1→6). C'est un solide cristallin blanc soluble dans l'eau ou le méthanol chaud. La β-gentiobiose est incorporée dans la structure chimique de la crocine, le composé qui donne sa couleur au safran. C'est aussi un produit de la caramélisation du glucose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La β-gentiobiose peut être synthétisée par hydrolyse enzymatique de glucanes, notamment le pustulan et le β-1,3-1,6-glucane . La synthèse enzymatique implique l'utilisation de β-glucosidases, qui hydrolysent la liaison glycosidique d'une fraction glucidique pour libérer des résidus glycosylés terminaux non réducteurs .

Méthodes de production industrielle: La production industrielle de β-gentiobiose implique l'extraction à partir de matières premières et la conversion enzymatique. La méthode d'extraction permet d'obtenir de la β-gentiobiose à partir des racines ou des tiges de gentiane et de l'amande amère. Elle peut également être purifiée à partir des sous-produits de l'amidon hydrolysé par voie acide .

Analyse Des Réactions Chimiques

Types de réactions: La β-gentiobiose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle possède une liaison β-glycoside, qui prend naissance en C-1 du cycle A et se termine en C-6 du cycle B .

Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent le réactif de Tollens pour l'oxydation, qui oxyde la β-gentiobiose car c'est un sucre réducteur .

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent les gentiooligosaccharides, qui sont de nouveaux oligosaccharides fonctionnels constitués de deux ou plusieurs D-glucose liés par des liaisons β-1,6-glycosidiques .

Applications De Recherche Scientifique

Enzymatic Applications

Enzymatic Synthesis of Gentiooligosaccharides (GnOS)

Beta-gentiobiose serves as a substrate for the enzymatic synthesis of gentiooligosaccharides. A study highlighted the use of a thermophilic β-glucosidase from Thermotoga sp. KOL6, which demonstrated high transglycosylation activity leading to significant yields of gentiobiose and other oligosaccharides. The optimal conditions allowed for a yield of 144.3 g/L of GnOS, marking it as a promising candidate for industrial applications due to its thermostability and efficiency in high-temperature reactions .

Table 1: Yield of GnOS from Different β-Glucosidases

| Source | Yield (g/L) | Substrate Concentration (g/L) |

|---|---|---|

| Thermotoga sp. KOL6 | 144.3 | 1000 |

| Prunus dulcis | 128 | 900 |

| Trichoderma viride | 130 | 800 |

Plant Physiology

Role in Dormancy Release

Research has shown that gentiobiose plays a crucial role in the dormancy release of gentian overwintering buds (OWBs). The concentration of gentiobiose increases prior to budbreak, acting as a signaling molecule that triggers metabolic pathways involved in dormancy regulation. Exogenous application of gentiobiose induced budbreak in vitro, suggesting its potential use in horticulture to enhance flowering and growth in gentian species .

Food Science

Flavor Enhancement

this compound is recognized for its potential as a flavor enhancer due to its refreshing bitter taste. Its hydrolysis products are utilized in food processing to improve the sensory attributes of various products. Studies indicate that gentiobiose can be produced through the enzymatic conversion of β-1,6-glucans, making it valuable in developing new flavors and improving food quality .

Reproductive Biology

Cryopreservation of Sperm

Recent findings suggest that incorporating this compound into sperm freezing media enhances sperm motility and viability during cryopreservation. A study indicated that a concentration of 0.05M gentiobiose significantly improved total motility compared to other concentrations, highlighting its potential in reproductive technologies and animal breeding .

Mécanisme D'action

The mechanism of action of beta-gentiobiose involves its incorporation into the chemical structure of crocin, the compound that gives saffron its color . It is also produced via enzymatic hydrolysis of glucans, including pustulan and β-1,3-1,6-glucan . The structural conformation of certain chemical linkages on gentiooligosaccharides enables them to be resistant to human digestive enzymes, making them low in calories and less likely to cause obesity, high blood lipids, diabetes, and dental caries .

Comparaison Avec Des Composés Similaires

Composés similaires: Les composés similaires à la β-gentiobiose comprennent le cellobiose, le maltose et le gentiotriose . Ces composés sont également des disaccharides composés de deux unités de glucose liées par des liaisons glycosidiques.

Unicité: La β-gentiobiose est unique en raison de sa liaison β(1→6), qui la différencie des autres disaccharides comme le cellobiose et le maltose qui ont respectivement des liaisons β(1→4) et α(1→4) . Cette liaison unique contribue à ses propriétés distinctes et à ses applications dans divers domaines.

Activité Biologique

Beta-gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, has garnered interest for its potential biological activities and applications. This article explores the biological activity of this compound, highlighting its role in plant physiology, enzymatic synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₂H₂₂O₁₁) is classified as a glycosylglucose. Its structural formula indicates that it consists of two beta-D-glucose residues linked through a β(1→6) bond, which is significant for its biological functions and interactions with enzymes .

1. Role in Plant Dormancy and Budbreak

Recent studies have shown that this compound plays a crucial role in the dormancy and budbreak of gentian plants. Research indicates that gentiobiose accumulates during specific stages of dormancy and is involved in signaling pathways that regulate budbreak.

- Mechanism of Action : The accumulation of gentiobiose is linked to the activation of invertase and the inactivation of β-glucosidase, suggesting that it is not primarily used as an energy source but rather as a signaling molecule. When exogenous gentiobiose is applied, it induces budbreak in cultured overwintering buds (OWBs) by increasing levels of sulfur-containing amino acids, glutathione (GSH), and ascorbate (AsA) .

- Metabolomic Analysis : A targeted metabolome analysis revealed that gentiobiose concentrations peak during early and late dormancy stages, correlating with metabolic changes that facilitate budbreak. This suggests that gentiobiose may be hydrolyzed from gentianose, subsequently providing glucose for energy production necessary for bud development .

2. Enzymatic Synthesis

The enzymatic preparation of gentiobiose has been explored using various β-glucosidases. A notable study utilized a thermophilic β-glucosidase from Thermotoga sp. KOL6, demonstrating high yields of gentiobiose through optimized reaction conditions.

- Yield Optimization : The study reported a maximum yield of 144.3 g/L of gentiobiose when glucose was used as a substrate, showcasing the enzyme's potential for industrial applications due to its thermophilic properties .

- Substrate Specificity : The enzyme exhibited high substrate specificity for gentiobiose and sophorose, indicating its potential utility in producing gentio-oligosaccharides (GnOS) on an industrial scale .

Therapeutic Potential

While the primary focus has been on its role in plant biology and enzymatic synthesis, there are emerging interests in the therapeutic potential of this compound.

- Immunomodulatory Effects : Preliminary studies suggest that oligosaccharides like gentiobiose may possess immunomodulatory properties, potentially influencing immune responses and inflammation . Further research is required to elucidate these effects comprehensively.

- Potential Applications : Given its role in signaling within plants, this compound may also have applications in agriculture to enhance crop resilience and growth by manipulating dormancy cycles.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing roles in plant physiology and potential therapeutic applications. Key findings include:

| Aspect | Findings |

|---|---|

| Plant Dormancy | Accumulates during dormancy; acts as a signaling molecule for budbreak |

| Enzymatic Synthesis | High yields achieved using thermophilic β-glucosidase; significant industrial potential |

| Therapeutic Potential | Possible immunomodulatory effects; requires further investigation |

Case Studies

- Gentian Plant Study : Demonstrated that this compound plays a crucial role in regulating dormancy and promoting budbreak through metabolic signaling pathways .

- Enzymatic Production Study : Highlighted the efficiency of using thermophilic enzymes for synthesizing gentiobiose, with implications for large-scale production .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317544 | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-00-9 | |

| Record name | β-Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOBIOSE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.